molecular formula C10H9BrF3N B1382367 6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline CAS No. 1391072-81-3

6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Cat. No. B1382367
CAS RN: 1391072-81-3
M. Wt: 280.08 g/mol
InChI Key: GHYIKNDMJIMNJZ-UHFFFAOYSA-N
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Description

“6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline” is a chemical compound that belongs to the class of organic compounds known as tetrahydroquinolines . Tetrahydroquinolines are compounds containing a quinoline moiety, which is a bicyclic compound made up of a benzene ring fused to a piperidine ring, and is fully hydrogenated .


Molecular Structure Analysis

The molecular structure of “6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline” would consist of a tetrahydroquinoline core, with a bromine atom attached at the 6th position and a trifluoromethyl group attached at the 2nd position . The presence of these substituents would likely influence the compound’s physical and chemical properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Factors such as the presence and position of functional groups, the molecular size and shape, and the overall charge distribution can influence properties such as solubility, melting/boiling points, and reactivity .

Scientific Research Applications

Photocatalytic Reactions

6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline has been utilized in photocatalytic reactions. For example, a study by Zeng et al. (2022) employed a similar bromo-trifluoropropene compound in photocatalytic defluorinative reactions with N-aryl amino acids, leading to the formation of various 4-(difluoromethylidene)-tetrahydroquinolines. This showcases the compound's utility in photoredox activations and radical cyclization processes (Zeng, Li, Chen, & Zhou, 2022).

Bromination and Synthesis Techniques

The bromination of tetrahydroquinolines, including derivatives similar to 6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline, has been explored. Zemtsova et al. (2015) investigated the bromination of 2-phenyltetrahydroquinolines, leading to various brominated derivatives and providing insights into oxidation reactions and molecular structures through X-ray diffraction analysis (Zemtsova, Kulemina, Rybakov, & Klimochkin, 2015).

Medicinal Chemistry

In medicinal chemistry, tetrahydroquinolines with trifluoromethyl groups are valuable due to their partially-saturated bicyclic ring and metabolically-stable CF(3) group. Johnson et al. (2013) discussed the optimization of compounds like 6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline, emphasizing their significance in developing novel therapeutic agents (Johnson, O'mahony, Edwards, & Duncton, 2013).

Synthesis of Quinoline Derivatives

Şahin et al. (2008) described the efficient synthesis of quinoline derivatives, including a method for bromination and aromatization processes. This research is relevant for understanding the synthesis pathways of compounds like 6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008).

Biomolecular Binding Properties

A study by Bonacorso et al. (2018) reported on the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, closely related to the compound . Their findings on photophysical analyses and interactions with ct-DNA provide insights into the binding properties of similar compounds (Bonacorso, Rodrigues, Iglesias, Silveira, Feitosa, Rosa, Martins, Frizzo, & Zanatta, 2018).

properties

IUPAC Name

6-bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3N/c11-7-2-3-8-6(5-7)1-4-9(15-8)10(12,13)14/h2-3,5,9,15H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYIKNDMJIMNJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Br)NC1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
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6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
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6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
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Reactant of Route 5
6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

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